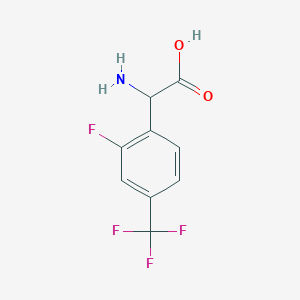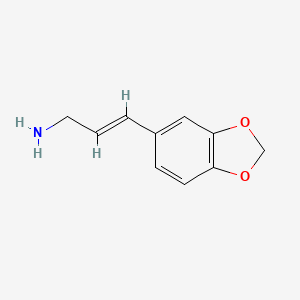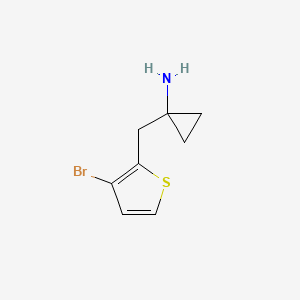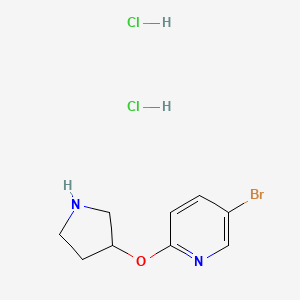
5-Bromo-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13BrCl2N2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-chloropyridine, pyrrolidine, base (e.g., sodium hydroxide or potassium carbonate).
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).
Isolation: The product is precipitated as a dihydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form saturated amines.
Hydrolysis: The pyrrolidin-3-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Lactams.
Reduction: Saturated amines.
Hydrolysis: Pyridine derivatives with hydroxyl groups.
科学的研究の応用
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and bromine atom play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
5-Bromo-2-(pyrrolidin-3-yloxy)benzene: Similar structure but with a benzene ring instead of pyridine.
5-Bromo-2-(pyrrolidin-3-yloxy)thiophene: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and pyrrolidin-3-yloxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
特性
分子式 |
C9H13BrCl2N2O |
|---|---|
分子量 |
316.02 g/mol |
IUPAC名 |
5-bromo-2-pyrrolidin-3-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2;2*1H |
InChIキー |
BFLQTHWRYFHIQZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1OC2=NC=C(C=C2)Br.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


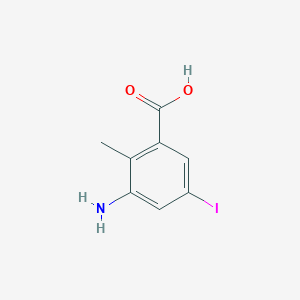
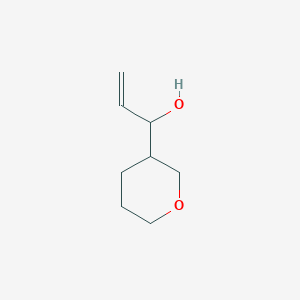
![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
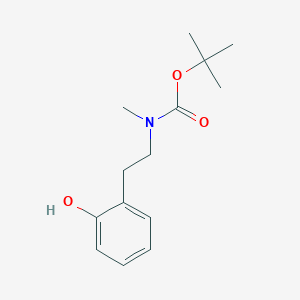
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
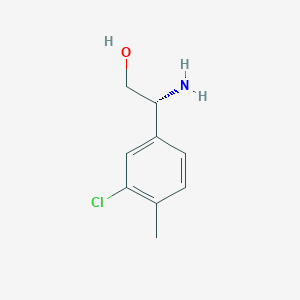
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

